molecular formula C16H20ClNO B1422449 1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride CAS No. 1251922-75-4

1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride

Cat. No.: B1422449
CAS No.: 1251922-75-4
M. Wt: 277.79 g/mol
InChI Key: BZAPOARXXPSQIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride is a high-purity organic compound supplied for life science and chemical research applications . This compound, with the molecular formula C16H20ClNO and a molecular weight of 277.79 g/mol, is provided as a powder and should be stored at room temperature . As a substituted phenethylamine derivative, this amine belongs to a class of compounds that serve as valuable synthetic intermediates and building blocks in medicinal chemistry and drug discovery research . Researchers utilize such compounds in the exploration of novel therapeutic agents, including the development of chiral compounds like chloroquine and hydroxychloroquine derivatives . It is available in various standard and custom purity grades, including 99%, 99.9%, 99.99%, and higher, as well as multiple packaging options from small sample sizes to bulk quantities . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for personal use. Please request a certificate of analysis and safety data sheet for specific lot information.

Properties

IUPAC Name

1-[4-[(3-methylphenyl)methoxy]phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.ClH/c1-12-4-3-5-14(10-12)11-18-16-8-6-15(7-9-16)13(2)17;/h3-10,13H,11,17H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAPOARXXPSQIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Aryl Ether Intermediate

The key intermediate, 4-[(3-methylphenyl)methoxy]phenyl derivative, is prepared via nucleophilic aromatic substitution or transition-metal catalyzed coupling reactions. A typical method involves:

  • Reacting 4-hydroxyphenyl derivatives with 3-methylbenzyl halides or 3-methylphenylmethanol derivatives under basic conditions to form the ether linkage.
  • Catalysts such as palladium complexes with ligands (e.g., tri-tert-butylphosphine) can be employed to enhance coupling efficiency.
  • Reaction conditions are mild, often in organic solvents like toluene or dimethylformamide, with bases such as potassium hydroxide or sodium hydride facilitating the ether formation.

Purification and Characterization

  • The hydrochloride salt is isolated as a white crystalline solid with melting points typically in the range of 178-180°C.
  • Optical purity is confirmed by chiral HPLC showing 100% enantiomeric excess.
  • Spectroscopic characterization includes IR (notable peaks at 3369, 3294 cm⁻¹ for NH stretching), and specific rotation measurements (e.g., [α]25D +79° in methanol).

Representative Process Flow

Step Reaction Description Reagents/Catalysts Conditions Product Form
1 Formation of imine intermediate by condensation of 4-methoxyacetophenone with chiral amine 4-methoxyacetophenone, (S)-(-)-α-methylbenzylamine, p-toluenesulfonic acid Reflux in toluene with Dean-Stark trap, 10-12 hrs Imine (syrup)
2 Catalytic hydrogenation of imine to chiral amine 10% Pd/C, H₂ gas 35-40°C, 10-12 hrs, ethyl acetate solvent Crude amine (liquid)
3 Formation of p-toluenesulfonic acid salt p-toluenesulfonic acid 45-50°C, 30 min, then cooled Crystalline salt
4 Base treatment and extraction NaOH solution Room temperature, extraction with MDC Free base amine
5 Final catalytic hydrogenation and salt formation 10% Pd/C, H₂ gas, IPA/HCl 50-55°C, 10-12 hrs, crystallization from ethyl acetate 1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride

Advantages of the Method

  • Avoids hazardous reagents such as n-butyllithium or lithium hexamethyldisilazide, improving safety.
  • Uses commercially available starting materials and catalysts, making it cost-effective.
  • Achieves high optical purity (>99%) without requiring enzymatic resolution.
  • Scalable to industrial production levels with consistent yield and purity.

Research Findings and Analytical Data

  • The process yields the hydrochloride salt with melting point 178.2–180.0°C.
  • Specific rotation values confirm enantiomeric purity, e.g., [α]25D +79° (c=0.25 in MeOH).
  • IR spectra confirm functional groups consistent with the amine hydrochloride.
  • Chiral HPLC analysis confirms 100% enantiomeric excess.
  • The synthetic intermediates and final product have been characterized by NMR and mass spectrometry in related studies, confirming structure and purity.

Mechanism of Action

The mechanism of action of 1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects . The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

The compound belongs to a class of phenylalkylamine derivatives , which are characterized by an ethylamine chain attached to substituted aromatic rings. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues
Compound Name Molecular Weight (g/mol) Substituent on Phenyl Ring Key Structural Differences Biological Target/Activity Reference
1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine HCl 277.79 3-Methylphenyl methoxy - Not explicitly stated
2-[4-(Methylsulfanyl)phenoxy]ethanamine HCl Not provided 4-Methylsulfanyl phenoxy Thioether linkage vs. methoxy ether Not specified
25T-NBOMe (2-(2,5-Dimethoxy-4-(methylthio)phenyl)-N-(2-methoxybenzyl)ethan-1-amine HCl) Not provided 2,5-Dimethoxy-4-(methylthio) Additional methoxy and benzyl groups 5-HT2A receptor agonist
23a ((1R)-2-Azido-1-{4-[(2-methylpentyl)oxy]phenyl}ethan-1-amine HCl) Not provided 2-Methylpentyloxy Bulkier alkyl chain substituent GPR88 agonist
Venlaflaxin Hydrochloride Not provided Dimethylamino, methoxy, cyclohexanol Complex cyclohexanol backbone Serotonin-norepinephrine reuptake inhibitor (SNRI)

Key Observations :

  • Linkage Variations: The methoxy ether linkage in the target compound contrasts with thioether (e.g., 2-[4-(methylsulfanyl)phenoxy]ethanamine HCl), which may alter electronic properties and receptor binding .
  • Amine Modifications: Unlike Venlaflaxin’s tertiary amine and cyclohexanol group, the target compound’s primary amine may limit its reuptake inhibition but favor direct receptor interactions .
Pharmacological Implications
  • GPCR Targeting : Compounds like 23a and 25T-NBOMe demonstrate activity at GPCRs (GPR88 and 5-HT2A, respectively), suggesting the target compound may similarly modulate GPCR pathways .
  • Receptor Selectivity : The 3-methylphenyl group may confer selectivity over analogs with para-substituted halogens (e.g., 1-(4-((Trifluoromethyl)thio)phenyl)ethan-1-amine HCl, ), where electron-withdrawing groups enhance affinity for specific serotonin receptors .

Biological Activity

1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride, with the molecular formula C₁₆H₂₀ClNO and a molecular weight of 277.79 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. It is hypothesized to interact with monoamine oxidase (MAO) , an enzyme responsible for the breakdown of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting MAO, this compound may increase the availability of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive functions.

Biochemical Pathways

The compound's influence on neurotransmitter pathways suggests potential implications for treating mood disorders and neurodegenerative diseases. Its activity may also extend to other biochemical pathways involved in cellular signaling and metabolic processes.

Pharmacokinetics

The pharmacokinetic profile of 1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride remains under investigation. Factors such as solubility and absorption rates are critical for determining its efficacy in biological systems. Initial studies indicate that the compound is soluble in various solvents, which may facilitate its use in both in vitro and in vivo studies.

Biological Activity Studies

Research into the biological activity of this compound has highlighted several key areas:

Anticancer Activity

Recent studies have explored the anticancer potential of similar compounds. For instance, derivatives of 1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride have shown varying degrees of cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). In particular, compounds with specific substituents on their aromatic rings exhibited significant inhibitory effects on cell viability .

CompoundCell LineIC50 (µM)Effect
SCT-4MCF-76.6High cytotoxicity
SCT-5MDA-MB-23140.30Moderate cytotoxicity
SCT-6FibroblastsN/AMinimal effect

Neuroprotective Effects

Given its structural similarities to known CNS stimulants, there is potential for this compound to exhibit neuroprotective effects. Preliminary studies suggest that it may modulate neuronal activity and enhance synaptic plasticity, although further research is required to substantiate these claims.

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives based on the core structure of 1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride. The study demonstrated that modifications to the methoxy group significantly influenced biological activity, particularly in terms of anticancer properties. The most promising derivative showed an IC50 value indicating potent cytotoxic effects against cancer cells while sparing normal fibroblasts .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis optimization involves multi-step strategies:

  • Stepwise Functionalization : Begin with alkylation of 4-hydroxyphenyl derivatives using 3-methylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF), followed by reduction of intermediates (e.g., nitro groups to amines) with catalysts like Pd/C under H₂ .
  • Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, gradient elution) to isolate the hydrochloride salt. Monitor purity via HPLC (≥98% threshold) .
  • Reaction Monitoring : Employ TLC or in-situ FTIR to track intermediate formation and minimize side products .

Basic: What safety protocols are critical during handling and storage?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions due to potential dust/aerosol formation .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste via certified contractors .
  • Storage : Store in airtight containers at -20°C to prevent hygroscopic degradation; label containers with CAS number and hazard symbols .

Intermediate: Which analytical techniques are most effective for structural confirmation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify aromatic substitution patterns and amine proton environments (e.g., δ 2.3 ppm for CH₃ in 3-methylphenyl group) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H⁺] at m/z 274.12) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry and salt formation (HCl counterion) .

Advanced: How to design experiments assessing receptor-binding activity?

Methodological Answer:

  • In Vitro Assays :
    • Radioligand Binding : Use ³H-labeled ligands (e.g., serotonin/dopamine analogs) in competitive binding studies with HEK-293 cells expressing target receptors. Calculate IC₅₀ values via nonlinear regression .
    • Functional Assays : Measure cAMP accumulation or calcium flux in transfected cells to determine agonist/antagonist profiles .
  • Controls : Include positive controls (e.g., known receptor antagonists) and vehicle-only samples to validate signal-to-noise ratios .

Advanced: How to resolve contradictions in observed vs. predicted logP values?

Methodological Answer:

  • Experimental Validation :
    • HPLC-Based logP : Use a C18 column with octanol/water partitioning; compare retention times against standards .
    • Computational Refinement : Apply ACD/Labs Percepta or COSMO-RS models to adjust for substituent electronic effects (e.g., methoxy group polarity) .
  • Statistical Analysis : Perform Bland-Altman plots to quantify systematic biases between experimental and predicted data .

Advanced: What methodologies support structure-activity relationship (SAR) studies?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace 3-methylphenyl with halogens or bulkier groups) via Mannich reactions or Suzuki coupling .
  • Biological Profiling : Test analogs in dose-response assays (e.g., EC₅₀ for cytotoxicity) and correlate with steric/electronic parameters (Hammett constants) .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to map pharmacophore requirements for activity .

Advanced: How to evaluate environmental persistence and ecotoxicity?

Methodological Answer:

  • Fate Studies :
    • Hydrolysis : Incubate at pH 4–9 (25–50°C) and monitor degradation via LC-MS .
    • Photolysis : Expose to UV light (λ = 254 nm) and quantify half-life .
  • Ecotoxicity :
    • Algal Growth Inhibition : Use Chlorella vulgaris cultures (OECD 201) to assess EC₅₀ .
    • Daphnia Acute Toxicity : Follow OECD 202 guidelines with 48-hour exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.